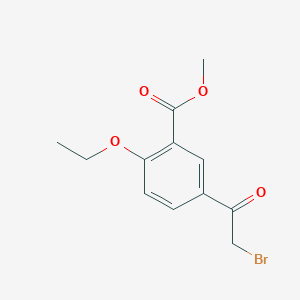

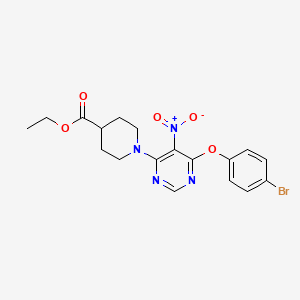

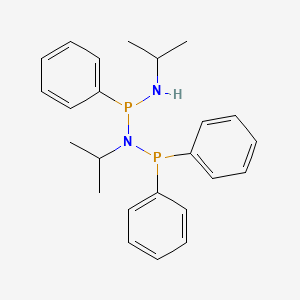

![molecular formula C29H40FN5O2 B14783475 N-[1-(3-fluorophenyl)-3-[3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide](/img/structure/B14783475.png)

N-[1-(3-fluorophenyl)-3-[3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

PF-232798 is a second-generation oral antagonist of the chemokine receptor CCR5. This compound was developed by Pfizer as a potential treatment for human immunodeficiency virus (HIV) infection. It is designed to inhibit the entry of HIV into human immune cells by blocking the CCR5 receptor, which is a critical co-receptor for HIV-1 viral entry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

PF-232798 is synthesized through a multi-step process that involves the construction of its imidazopiperidine core. The synthesis begins with the preparation of the triazole CCR5 antagonist, followed by a series of reactions to introduce the necessary functional groups. The key steps include:

- Formation of the imidazopiperidine core.

- Introduction of the fluorophenyl group.

- Addition of the acetamide group.

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

The industrial production of PF-232798 follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput screening techniques, automated synthesis, and purification processes to produce the compound in bulk quantities. The production process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions

PF-232798 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

Substitution: Substitution reactions are employed to introduce different substituents onto the core structure.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the integrity of the core structure.

Major Products Formed

The major products formed from these reactions include various derivatives of PF-232798 with modified functional groups. These derivatives are often used in further studies to explore the structure-activity relationship and optimize the compound’s pharmacological properties.

Aplicaciones Científicas De Investigación

PF-232798 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the structure-activity relationship of CCR5 antagonists.

Biology: The compound is employed in studies to understand the role of CCR5 in HIV-1 viral entry and immune cell function.

Medicine: PF-232798 is investigated as a potential therapeutic agent for the treatment of HIV infection, particularly in cases where resistance to other CCR5 antagonists has developed.

Industry: The compound is used in the development of new anti-HIV drugs and in the optimization of drug delivery systems.

Mecanismo De Acción

PF-232798 exerts its effects by binding to the CCR5 receptor on the surface of human immune cells. This binding prevents the HIV-1 envelope glycoprotein gp120 from interacting with the receptor, thereby inhibiting the entry of the virus into the cells. The compound binds to the transmembrane region of CCR5 and shows additional interactions at the extracellular loop 2 hinge region, which enhances its binding affinity and resistance profile.

Comparación Con Compuestos Similares

PF-232798 is compared with other CCR5 antagonists, such as maraviroc. While both compounds share a similar tropane scaffold, PF-232798 has different amino and carboxyl substituents, which result in a higher binding affinity and improved oral absorption. Additionally, PF-232798 retains activity against maraviroc-resistant HIV-1 strains, making it a valuable alternative in cases of drug resistance.

List of Similar Compounds

- Maraviroc

- Vicriviroc

- Aplaviroc

These compounds are also CCR5 antagonists but differ in their chemical structures and pharmacological profiles.

Propiedades

Fórmula molecular |

C29H40FN5O2 |

|---|---|

Peso molecular |

509.7 g/mol |

Nombre IUPAC |

N-[1-(3-fluorophenyl)-3-[3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide |

InChI |

InChI=1S/C29H40FN5O2/c1-18(2)29(37)33-12-11-28-27(17-33)31-19(3)35(28)25-15-23-8-9-24(16-25)34(23)13-10-26(32-20(4)36)21-6-5-7-22(30)14-21/h5-7,14,18,23-26H,8-13,15-17H2,1-4H3,(H,32,36) |

Clave InChI |

QETUKYDWZIRTEI-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC2=C(N1C3CC4CCC(C3)N4CCC(C5=CC(=CC=C5)F)NC(=O)C)CCN(C2)C(=O)C(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B14783401.png)

![4-(1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide](/img/structure/B14783429.png)

![Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate](/img/structure/B14783451.png)

![N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14783471.png)